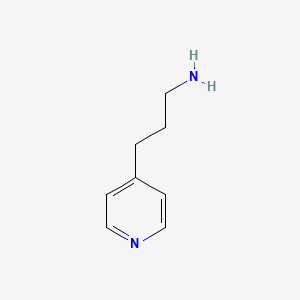

3-(Pyridin-4-yl)propan-1-amine

描述

Structure

3D Structure

属性

IUPAC Name |

3-pyridin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JURFPUSNTWSSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559221 | |

| Record name | 3-(Pyridin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30532-36-6 | |

| Record name | 3-(Pyridin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-4-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches for 3-(Pyridin-4-yl)propan-1-amine

Direct synthesis methods for this compound often involve the reduction of a suitable precursor that already contains the complete carbon skeleton. One common strategy is the reduction of 3-(pyridin-4-yl)propanamide or 3-(pyridin-4-yl)propionitrile. For instance, the catalytic hydrogenation of 3-(pyridin-4-yl)propionitrile over a catalyst like Raney nickel or a noble metal catalyst such as rhodium on alumina (B75360) provides a direct route to the desired amine. This method is advantageous due to the commercial availability of the nitrile precursor.

Another direct approach involves the amination of 3-(pyridin-4-yl)propan-1-ol. semanticscholar.org This transformation can be achieved through various methods, such as the Mitsunobu reaction with a nitrogen source like phthalimide (B116566) followed by deprotection, or by converting the alcohol to a leaving group (e.g., a tosylate or halide) and subsequent displacement with ammonia (B1221849) or an ammonia equivalent.

Precursor-Based Synthetic Routes to Pyridylpropanamines

Transformation of Pyridyl-Containing Propanols and Ketones

A prevalent strategy for synthesizing this compound involves the transformation of precursor molecules such as pyridyl-containing propanols and ketones. sioc-journal.cn The reduction of 3-(pyridin-4-yl)propan-1-ol to the corresponding amine can be accomplished through a two-step process involving initial conversion of the alcohol to a better leaving group, such as a halide or sulfonate ester, followed by nucleophilic substitution with an amine source. For example, 3-(pyridin-4-yl)propan-1-ol can be treated with a brominating agent like N-bromosuccinimide to form the bromide, which then reacts with aqueous ammonia to yield the final product.

Alternatively, pyridyl ketones can serve as effective precursors. The reduction of 1-(pyridin-4-yl)propan-1-one via reductive amination offers a direct pathway to the amine. This one-pot reaction typically involves treating the ketone with ammonia or an ammonium (B1175870) salt in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.

A notable industrial method involves the condensation of 4-methylpyridine (B42270) with an aldehyde, such as n-propylaldehyde, to produce a pyridyl ethanol (B145695) derivative, which can then be further processed to the desired amine. google.com For instance, the reaction of 4-methylpyridine with n-propylaldehyde in the presence of a base like triethylamine (B128534) yields 1-(pyridin-4-yl)propan-2-ol, which can be a precursor for related amines. google.com

| Precursor | Reagents | Product | Reference |

| 3-(Pyridin-4-yl)propan-1-ol | 1. N-Bromosuccinimide, 2. Aqueous Ammonia | This compound | |

| 1-(Pyridin-4-yl)propan-1-one | Ammonia, Reducing Agent (e.g., NaBH3CN) | 1-(Pyridin-4-yl)propan-1-amine | |

| 4-Methylpyridine | n-Propylaldehyde, Triethylamine | 1-(Pyridin-4-yl)propan-2-ol | google.com |

Utility of Related Pyridine (B92270) Derivatives in Synthetic Pathways

Various pyridine derivatives serve as versatile starting materials for the synthesis of this compound and its analogs.

4-Picoline (4-methylpyridine): This readily available starting material can be functionalized at the methyl group. For example, deprotonation with a strong base followed by reaction with an appropriate electrophile can introduce the desired three-carbon chain. A patented industrial process describes the condensation of 4-methylpyridine with acetaldehyde (B116499) to produce 1-(pyridin-3-yl)propan-2-ol, demonstrating a scalable method for creating the propanol (B110389) backbone that can be subsequently converted to the amine.

Pyridine-4-carbonitrile: This derivative is a key intermediate. It can be reduced to the corresponding aminomethylpyridine, or the cyano group can be used to extend the carbon chain. For instance, reaction with a suitable organometallic reagent followed by reduction and further functionalization can lead to the target propanamine. The synthesis of related pyrazolo[3,4-b]pyridines often starts from 2-chloro-3-cyano-pyridine derivatives, highlighting the utility of the cyano group in forming heterocyclic systems. researchgate.netmdpi.com

4-Vinylpyridine (B31050): This derivative can undergo hydroformylation to introduce a three-carbon chain with a terminal functional group that can be converted to an amine. Alternatively, Michael addition of a nucleophile to 4-vinylpyridine can be employed to build the propanamine skeleton.

Other Pyridine Derivatives: Halogenated pyridines, such as 4-chloropyridine, are also valuable precursors. They can undergo cross-coupling reactions, like the Suzuki or Heck reaction, to introduce the propyl side chain, which can then be functionalized to the amine. The synthesis of 3-amino-2-(propan-2-yloxy)pyridine-4-carbonitrile (B13060884) involves the reaction of 2-chloro-3-nitropyridine (B167233) with isopropanol (B130326) as a key step, showcasing the reactivity of chloropyridines.

| Pyridine Derivative | Synthetic Application | Reference |

| 4-Picoline | Condensation with aldehydes to form pyridyl propanol precursors. | |

| Pyridine-4-carbonitrile | Starting material for the synthesis of pyrazolo[3,4-b]pyridines. | researchgate.netmdpi.com |

| 4-Chloropyridine | Nucleophilic substitution with propan-1-amine. | |

| 2-Chloro-3-nitropyridine | Synthesis of substituted pyridine carbonitriles. |

Asymmetric Synthesis and Enantioselective Approaches

The development of chiral amines is of significant interest, and asymmetric synthesis provides a powerful tool for obtaining enantiomerically pure compounds. nih.gov

Catalytic Asymmetric Hydrogenation of Imines, Enamides, and N-Heteroaromatic Compounds

Catalytic asymmetric hydrogenation is a highly efficient method for producing chiral amines. sioc-journal.cn This approach involves the reduction of prochiral substrates like imines, enamides, or N-heteroaromatic compounds using a chiral catalyst. nih.gov

Imines: The asymmetric hydrogenation of imines is one of the most direct routes to chiral amines. nih.govsioc-journal.cn Chiral catalysts, often based on transition metals like iridium, rhodium, or ruthenium complexed with chiral ligands, are employed to achieve high enantioselectivity. ajchem-b.comchinesechemsoc.org For example, iridium catalysts with chiral spiro phosphine-amine-phosphine ligands have been developed for the asymmetric hydrogenation of dialkyl imines, affording chiral amines with high yields and enantioselectivities. chinesechemsoc.org

Enamides: N-acyl enamines, or enamides, are excellent substrates for asymmetric hydrogenation. The N-acyl group activates the double bond and can act as a coordinating group for the metal catalyst, leading to high levels of stereocontrol. A highly enantioselective enamide hydrogenation route was developed for a structurally related compound, (S)-1-(2-(methylsulfonyl)pyridin-4-yl)propan-1-amine, utilizing a custom-developed ligand, MeO-BIBOP. acs.org

N-Heteroaromatic Compounds: The direct asymmetric hydrogenation of N-heteroaromatic compounds like pyridines is a challenging but highly atom-economical approach to chiral cyclic amines. clockss.orgresearchgate.net The aromaticity of the pyridine ring makes reduction difficult, often requiring harsh conditions. However, significant progress has been made using chiral transition metal catalysts, such as iridium and ruthenium complexes. ajchem-b.combohrium.com These catalysts can effectively reduce the pyridine ring to afford chiral piperidines with high enantioselectivity. clockss.org

| Substrate | Catalyst System | Product Type | Reference |

| Imines | Chiral Iridium or Ruthenium complexes | Chiral Amines | sioc-journal.cnajchem-b.comchinesechemsoc.org |

| Enamides | Rhodium or Iridium with chiral phosphine (B1218219) ligands | Chiral Amines | nih.govacs.org |

| N-Heteroaromatic Compounds | Chiral Iridium or Ruthenium complexes | Chiral Cyclic Amines | clockss.orgresearchgate.netbohrium.com |

Development of Chiral Catalysts for Amine Synthesis via Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture of a starting material into a single enantiomer of a product with a theoretical yield of 100%. researchgate.net This process combines a kinetic resolution, where one enantiomer reacts faster than the other, with in-situ racemization of the slower-reacting enantiomer. ethz.ch

For the synthesis of chiral amines, DKR often involves the enantioselective acylation of a racemic amine catalyzed by an enzyme, typically a lipase, coupled with a metal-catalyzed racemization of the unreacted amine. mdpi.comacs.org The development of efficient and compatible racemization catalysts is crucial for the success of DKR. researchgate.net

Ruthenium and iridium complexes have been shown to be effective catalysts for the racemization of chiral amines under mild conditions that are compatible with enzymatic reactions. researchgate.net For instance, a pentamethylcyclopentadienyliridium(III) iodide dimer has been used as a precatalyst for the racemization of optically active amines, enabling their use in DKR. researchgate.net This chemoenzymatic DKR approach has been successfully applied to the synthesis of a variety of enantiomerically pure amines and their derivatives. acs.org

Derivatization and Functionalization Strategies

The presence of both a nucleophilic amine and an aromatic pyridine ring makes this compound a valuable precursor for creating diverse chemical structures. Strategies for its modification can be broadly categorized by which part of the molecule is being functionalized.

Nucleophilic Reactions Involving the Amine Moiety

The primary amine group of this compound is a key site for nucleophilic reactions. This reactivity allows for the introduction of a wide array of functional groups and the construction of larger molecular frameworks. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Common nucleophilic reactions involving the amine moiety include:

Alkylation: The amine can react with alkyl halides to form secondary and tertiary amines. This reaction proceeds via a nucleophilic substitution mechanism.

Acylation: Reaction with acyl chlorides or anhydrides yields amides. This is a widely used transformation for creating stable amide linkages, which are prevalent in many biologically active molecules. For instance, the condensation of indolylalkanoic acids with 4-aminopyridine, a related pyridine-containing amine, can be promoted by reagents like 2-chloro-1-methylpyridinium (B1202621) iodide to form N-(pyridin-4-yl) amides. acs.org

Reductive Amination: The amine can be used in reductive amination reactions with aldehydes or ketones to produce secondary or tertiary amines. mdpi.com

Michael Addition: As a nucleophile, the amine can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Formation of Ureas and Carbamates: Reaction with isocyanates or chloroformates leads to the formation of ureas and carbamates, respectively. Pre-column derivatization of amines with reagents like 1,2-benzo-3,4-dihydrocarbazole-9-isopropyl chloroformate (BCIC-Cl) is a known method for analytical purposes. researchgate.net

These nucleophilic reactions are fundamental in utilizing this compound as a building block for more complex molecules. The specific conditions for these reactions, such as solvent, temperature, and the use of a base, are chosen to optimize the yield and purity of the desired product.

Functionalization of the Pyridine Ring System

The pyridine ring of this compound can also be functionalized, although its reactivity is influenced by the electron-withdrawing nature of the nitrogen atom. This generally deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609). libretexts.org However, specific strategies can be employed to modify the pyridine moiety.

Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine ring is challenging but can occur, typically at the 3- and 5-positions relative to the ring nitrogen. libretexts.orgbhu.ac.in The nitrogen atom can also be activated by forming the pyridine-N-oxide, which directs electrophiles to the C-2 and C-4 positions. gcwgandhinagar.com Common electrophilic substitution reactions include:

Nitration

Sulfonation

Halogenation

Nucleophilic Aromatic Substitution: Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution than benzene, especially at the 2-, 4-, and 6-positions. gcwgandhinagar.com This type of reaction typically requires a good leaving group, such as a halide, on the ring.

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig), are powerful tools for functionalizing pyridine rings. mdpi.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the attachment of various aryl, alkyl, and other functional groups to the pyridine core. For example, the Suzuki coupling of a bromopyridine derivative with a suitable boronic acid can introduce new substituents. mdpi.com

Formation of Imine and Amide Derivatives (e.g., with 3-(triethoxysilyl)propan-1-amine)

The reaction of this compound with other molecules can lead to the formation of imine and amide derivatives, which are valuable intermediates in their own right. A notable example is the reaction with organosilane compounds like 3-(triethoxysilyl)propan-1-amine (APTES).

Imine Formation: The primary amine of this compound can react with aldehydes or ketones in a condensation reaction to form an imine, also known as a Schiff base. This reaction is typically reversible and may require the removal of water to drive the equilibrium towards the product. For instance, the reaction of isonicotinaldehyde (pyridine-4-carbaldehyde) with 3-(triethoxysilyl)propan-1-amine (APTES) yields (E)-1-(pyridin-4-yl)-N-(3-(triethoxysilyl)propyl)methanimine. mdpi.com Similarly, 4-(pyridin-4-yl)benzaldehyde (B1298859) reacts with APTES to form the corresponding imine. mdpi.comresearchgate.net

Amide Formation: Amide derivatives can be synthesized by reacting this compound with carboxylic acids, acyl chlorides, or esters. This is a common strategy for linking molecules together. While there are no direct search results for the reaction of this compound with 3-(triethoxysilyl)propan-1-amine to form an amide, the general principles of amide synthesis apply. Such a reaction would require the conversion of one of the amine groups into a carboxylic acid equivalent or activation with a coupling agent. The synthesis of amide derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs) often involves the amidification of a methyl ester intermediate. google.com

The table below summarizes the formation of imine derivatives from the reaction of various aldehydes with 3-(triethoxysilyl)propan-1-amine (APTES), a reaction analogous to what could be expected with this compound if it were converted to the corresponding aldehyde.

| Aldehyde | Product | Yield (%) | Reference |

| Isonicotinaldehyde | (E)-1-(pyridin-4-yl)-N-(3-(triethoxysilyl)propyl)methanimine | 60 | mdpi.com |

| 4-(Pyridin-4-yl)benzaldehyde | (E)-1-(4-(pyridin-4-yl)phenyl)-N-(3-(triethoxysilyl)propyl)methanimine | 84 | mdpi.com |

| Pyridazine-4-carbaldehyde | (E)-1-(pyridazin-4-yl)-N-(3-(triethoxysilyl)propyl)methanimine | 65 | mdpi.com |

| 4-Formylbenzamide | (E)-4-(((3-(triethoxysilyl)propyl)imino)methyl)benzamide | 87 | mdpi.com |

| 4-Nitrobenzaldehyde | (E)-1-(4-nitrophenyl)-N-(3-(triethoxysilyl)propyl)methanimine | 86 | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of 3-(Pyridin-4-yl)propan-1-amine.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Correlation

The ¹H NMR spectrum of this compound provides critical information about the chemical environment of the hydrogen atoms within the molecule. The signals observed in the spectrum are assigned to specific protons based on their chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J).

The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The protons of the propyl chain are observed at higher field strengths. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms.

A representative ¹H NMR spectral data for a related compound, 1-(Pyridin-3-yl)propan-1-amine, shows pyridine protons in the range of δ 7.25-8.45 ppm. For this compound, the protons on the pyridine ring are expected in a similar region. The protons of the propyl chain (CH2) and the amine group (NH2) will have distinct signals, with their chemical shifts and splitting patterns providing information about their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine H-2, H-6 | ~8.4-8.5 | Doublet | 2H |

| Pyridine H-3, H-5 | ~7.1-7.2 | Doublet | 2H |

| -CH₂- (adjacent to pyridine) | ~2.7 | Triplet | 2H |

| -CH₂- (central) | ~1.8 | Multiplet | 2H |

| -CH₂- (adjacent to amine) | ~2.8 | Triplet | 2H |

| -NH₂ | Variable | Singlet (broad) | 2H |

Note: This is a generalized prediction. Actual chemical shifts can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectral Analysis and Structural Assignment

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbon atoms of the pyridine ring are typically found in the downfield region (δ 120-150 ppm). The aliphatic carbons of the propyl chain appear at higher field strengths. For instance, in the related compound 1-(pyridin-3-yl)propan-1-amine, the pyridine carbons appear at δ 149.2, 136.4, and 123.7 ppm, while the propyl chain carbons are at δ 58.9, 34.1, and 22.3 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine C-4 | ~150 |

| Pyridine C-2, C-6 | ~149 |

| Pyridine C-3, C-5 | ~124 |

| -CH₂- (adjacent to pyridine) | ~35 |

| -CH₂- (central) | ~31 |

| -CH₂- (adjacent to amine) | ~42 |

Note: This is a generalized prediction. Actual chemical shifts can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing the connectivity between atoms in a molecule. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation patterns, which can be used to deduce its structure. fiveable.me The molecular weight of this compound is 136.19 g/mol . nih.gov

Fragmentation Pathways and Mechanism Elucidation

In the mass spectrometer, this compound is ionized, typically forming a molecular ion (M⁺). This ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

A characteristic fragmentation pathway for aliphatic amines is alpha-cleavage. libretexts.orglibretexts.org This involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. wikipedia.org This cleavage is initiated by the ionization of the nitrogen's lone pair of electrons, leading to the formation of a radical cation. wikipedia.org

For this compound, the alpha-cleavage would occur at the C1-C2 bond of the propyl chain. This would result in the formation of a stable, nitrogen-containing cation and a neutral radical. The primary alpha-cleavage is expected to result in the loss of an ethyl radical from the propyl chain, leading to a prominent fragment ion.

The fragmentation of aliphatic amines is a well-established process that provides valuable structural information. libretexts.org The alpha-cleavage mechanism involves the homolytic cleavage of a bond adjacent to the functional group. wikipedia.org This process is a key tool for identifying the structure of molecules during mass spectrometric analysis. fiveable.me

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of the elemental composition of this compound. This method measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy, allowing for the calculation of a compound's molecular formula. For this compound, with a molecular formula of C₈H₁₂N₂, the theoretical exact mass is 136.100048391 Da. nih.gov Experimental HRMS data provides a measured mass that is compared against this theoretical value to confirm the elemental composition.

Predicted collision cross-section (CCS) values, which are calculated based on the ion's shape and size, further aid in its identification. For the protonated molecule [M+H]⁺, the predicted CCS is 128.0 Ų, while for the sodium adduct [M+Na]⁺, it is 135.1 Ų. uni.lu These values serve as additional parameters for confident identification in complex analytical workflows.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 137.10733 | 128.0 |

| [M+Na]⁺ | 159.08927 | 135.1 |

| [M-H]⁻ | 135.09277 | 129.6 |

| [M+NH₄]⁺ | 154.13387 | 148.0 |

| [M+K]⁺ | 175.06321 | 132.9 |

| [M+H-H₂O]⁺ | 119.09731 | 121.4 |

| [M+HCOO]⁻ | 181.09825 | 152.1 |

| [M+CH₃COO]⁻ | 195.11390 | 175.1 |

Coupling with Chromatographic Techniques (GC-MS, LC-MS) for Mixture Analysis

The coupling of chromatography with mass spectrometry, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is indispensable for the analysis of this compound within complex mixtures. researchgate.net These hyphenated techniques first separate the components of a mixture based on their physicochemical properties, after which the mass spectrometer provides structural identification of the eluted compounds.

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. mdpi.com The compound is first vaporized and separated on a GC column before being ionized and detected by the mass spectrometer. nih.gov LC-MS is particularly useful for the analysis of less volatile or thermally labile derivatives and in complex matrices like biological fluids or reaction mixtures. nih.govunipd.it In LC-MS, the compound is separated via liquid chromatography and then introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI). rsc.org The development of rapid LC-MS/MS methods allows for the high-throughput screening of a wide array of novel psychoactive substances, including pyridine derivatives, in various samples. unipd.it

X-ray Crystallography

Determination of Solid-State Molecular Conformation and Dihedral Angles

Single-crystal X-ray diffraction studies on related pyridine derivatives reveal detailed conformational information. For instance, in a derivative, the dihedral angle between a phenyl ring and a pyridine ring was found to be 83.30 (5)°. iucr.org In another related structure, the conformation of the molecule is influenced by various factors, including the presence of functional groups that can affect planarity and introduce specific twists in the molecular backbone. researcher.life The flexibility of alkyl chains, such as the propane (B168953) linker in this compound, allows for various conformations, which can be "frozen" and observed in the crystalline state.

Structural Insights into Derivatized Compounds and Metal Complexes

X-ray crystallography is crucial for understanding the structural changes that occur upon derivatization of this compound or its coordination to metal centers. nih.govmdpi.com The pyridine nitrogen and the primary amine group are both potential coordination sites for metal ions, making the compound a versatile ligand in coordination chemistry. mdpi.com

Crystal structures of metal complexes containing similar pyridine-based ligands have been extensively studied. rsc.org These studies reveal how the ligand coordinates to the metal and how the coordination geometry is influenced by the ligand's structure and the nature of the metal ion. For example, studies on dual-function triazole-pyridine ligands have utilized X-ray crystallography to understand their metal chelation properties. nih.govresearchgate.net The structural data obtained from these studies is invaluable for the rational design of new metal complexes with specific properties and applications. weizmann.ac.il

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of this compound based on the vibrations of its chemical bonds.

FT-IR and Raman spectra of related pyridine-containing compounds have been extensively analyzed. nih.govresearchgate.net Key vibrational modes for this compound would include:

N-H stretching: The primary amine group will exhibit characteristic asymmetric and symmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretches from the pyridine ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the propane chain will appear just below 3000 cm⁻¹.

Pyridine ring vibrations: The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

Ring breathing mode: A characteristic Raman band for the pyridine ring breathing mode is often observed around 990 cm⁻¹.

C-N stretching: The C-N stretching vibration of the amine group is expected in the 1000-1200 cm⁻¹ region.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to perform detailed vibrational assignments. researchgate.netresearchgate.netacs.org Potential energy distribution (PED) analysis helps to assign the calculated vibrational frequencies to specific molecular motions. nih.gov

Table 2: General FT-IR and Raman Vibrational Signatures for a Related Pyridine-Amine Structure

| Vibrational Mode | IR (KBr, cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| N–H asymmetric and symmetric stretches | 3350, 3280 | - |

| Aromatic C–H stretches | 3025 | 3070 |

| Pyridine ring C=C/C=N stretches | 1605, 1580 | - |

| CH₂ bending modes | 1450 | - |

| C–N stretches | 1120 | - |

| Ring breathing mode | - | 990 |

| Out-of-plane C–H bending | - | 780 |

Identification of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound is characterized by the distinct absorption and scattering bands corresponding to its primary amine, propyl chain, and pyridine ring moieties. By analyzing the frequencies of these vibrations, the presence of key functional groups can be confirmed.

Primary aliphatic amines typically exhibit two N-H stretching bands in the region of 3500-3400 cm⁻¹ due to asymmetric and symmetric vibrations. libretexts.org The spectrum also shows C-H stretching vibrations from the aromatic pyridine ring and the aliphatic propane chain. Aromatic C-H stretches appear at slightly higher wavenumbers (3100-3000 cm⁻¹) than aliphatic C-H stretches (3000-2850 cm⁻¹). libretexts.orgvscht.cz

The pyridine ring itself gives rise to a set of characteristic C=C and C=N stretching vibrations, typically observed in the 1600-1400 cm⁻¹ range. libretexts.org Furthermore, C-N stretching vibrations from the amine group are expected around 1250-1000 cm⁻¹. libretexts.org The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds and established frequency ranges.

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 | IR, Raman |

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | Propyl Chain (-CH₂-) | 3000 - 2850 | IR, Raman |

| C=C / C=N Ring Stretches | Pyridine Ring | 1600 - 1580 | IR, Raman |

| CH₂ Bending (Scissoring) | Propyl Chain (-CH₂-) | ~1450 | IR, Raman |

| C-N Stretch | Aliphatic Amine | 1250 - 1000 | IR |

Conformational Analysis through Vibrational Frequencies

The flexible three-carbon propyl chain in this compound allows for the existence of multiple conformational isomers (conformers), which arise from rotation around the C-C and C-N single bonds. uc.pt These different spatial arrangements can be studied using vibrational spectroscopy coupled with computational methods, such as Density Functional Theory (DFT). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule as it absorbs ultraviolet or visible light. libretexts.org This technique is instrumental in analyzing the chromophores present in a molecule.

Electronic Transitions and Chromophore Analysis

The primary chromophore—the part of the molecule responsible for light absorption—in this compound is the pyridine ring. libretexts.orglibretexts.org The π-electron system of the aromatic ring gives rise to characteristic electronic transitions. The absorption of UV light excites electrons from lower-energy molecular orbitals to higher-energy ones. libretexts.org

The main types of electronic transitions expected for this molecule include π → π* and n → π* transitions. askfilo.com

π → π Transitions:* These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the pyridine ring. These transitions are typically strong and are responsible for the main absorption bands in aromatic systems. libretexts.org

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pair on the pyridine nitrogen or the amine nitrogen) to an antibonding π* orbital of the pyridine ring. libretexts.orgaskfilo.com These transitions are generally weaker and occur at longer wavelengths compared to π → π* transitions. libretexts.org

The presence of the amino group attached to the propyl chain can subtly influence the electronic transitions of the pyridine chromophore. The lone pair of electrons on the amine's nitrogen atom can interact with the π system of the ring, a phenomenon that typically shifts the absorption maximum to a longer wavelength (a bathochromic or red shift). libretexts.org For example, aniline (B41778) absorbs at a longer wavelength (280 nm) compared to benzene (B151609) (256 nm). libretexts.org The electronic transitions are key indicators of the molecule's electronic structure and reactivity. nih.gov

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Associated Chromophore | Expected Spectral Region |

|---|---|---|---|

| π → π* | Bonding π to Antibonding π* | Pyridine Ring | UV (Short Wavelength) |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular characteristics of 3-(Pyridin-4-yl)propan-1-amine.

Density Functional Theory (DFT) is a computational method used to determine the most stable three-dimensional structure of a molecule, a process known as geometry optimization. For this compound, calculations are frequently performed using the B3LYP functional combined with basis sets like 6-311G(d,p) or 6-31+G(d,p) to accurately model its geometry. acs.orgresearchgate.net These calculations yield optimized bond lengths, bond angles, and dihedral angles, providing a precise model of the molecule's conformation. The process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable form of the molecule. rsc.org This optimized structure is crucial for understanding the compound's electronic properties and for subsequent computational analyses. acs.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. pnu.edu.ua The energy of the HOMO is associated with the molecule's capacity to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. pnu.edu.uaamazonaws.com A smaller energy gap generally implies higher chemical reactivity. amazonaws.com For pyridine-containing compounds, the HOMO is often located on the pyridine (B92270) ring, suggesting this is a likely site for electrophilic interactions, while the LUMO is also typically distributed across the ring system. frontiersin.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential, electron affinity, electronegativity (χ), chemical potential (μ), chemical hardness (η), and global softness (S). amazonaws.com

Table 4.1: Calculated Global Reactivity Descriptors Theoretical values are often calculated using methods like DFT (B3LYP).

| Molecular Property | Mathematical Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of HOMO | -6.8 to -8.4 |

| ELUMO | Energy of LUMO | -0.6 to -3.4 |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.9 to 6.2 |

| Ionization Potential (I) | I = -EHOMO | 6.8 to 8.4 |

| Electron Affinity (A) | A = -ELUMO | 0.6 to 3.4 |

| Electronegativity (χ) | χ = (I + A) / 2 | ~5.9 |

| Chemical Hardness (η) | η = (I - A) / 2 | ~2.8 |

Data compiled from representative calculations on similar pyridine derivatives. amazonaws.com

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. amazonaws.comajchem-b.com The MEP map displays different potential values in various colors. Regions of negative potential, typically shown in red and yellow, are electron-rich and susceptible to electrophilic attack. Conversely, areas with positive potential, colored in blue, are electron-deficient and prone to nucleophilic attack. amazonaws.com For molecules containing a pyridine ring and an amine group, the most negative potential is often located around the nitrogen atom of the pyridine ring, highlighting it as a primary electrophilic site. The hydrogen atoms of the amine group often exhibit a positive potential, indicating them as possible sites for nucleophilic interaction.

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. ripublication.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These theoretical calculations aid in the precise assignment of experimental NMR signals to the corresponding atoms in the this compound molecule. acs.org

IR Spectroscopy: DFT calculations are also employed to compute the vibrational frequencies of the molecule. researchgate.net The resulting theoretical Infrared (IR) spectrum can be compared with the experimental spectrum, facilitating the assignment of characteristic vibrational bands, such as the stretching and bending of specific bonds. sci-hub.se

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis). frontiersin.org This approach calculates the energies of electronic transitions, allowing for the prediction of the maximum absorption wavelength (λmax). These transitions, often π → π* and n → π*, are typically associated with the pyridine ring. sci-hub.se

Table 4.2: Comparison of Predicted and Experimental Spectroscopic Data This table presents typical data for pyridine and amine containing compounds. Specific experimental values for the title compound may vary.

| Spectroscopic Technique | Parameter | Typical Calculated Value | Typical Experimental Value |

|---|---|---|---|

| ¹³C NMR | Pyridine Ring Carbons | 120-150 ppm | 123-150 ppm |

| Aliphatic Carbons | 20-50 ppm | 22-45 ppm | |

| ¹H NMR | Pyridine Ring Protons | 7.0-8.5 ppm | 7.1-8.6 ppm |

| Aliphatic Protons | 1.5-3.0 ppm | 1.8-3.1 ppm | |

| IR | N-H Stretch (amine) | ~3350 cm⁻¹ | ~3300-3400 cm⁻¹ |

| C-N Stretch (pyridine) | ~1590 cm⁻¹ | ~1580-1600 cm⁻¹ | |

| C-H Stretch (aliphatic) | ~2950 cm⁻¹ | ~2850-2960 cm⁻¹ |

| UV-Vis | λmax (π → π*) | ~250-260 nm | ~255-265 nm |

Data compiled from various computational studies on related structures. acs.orgresearchgate.netresearchgate.net

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on single, often static, molecules, molecular modeling and dynamics simulations provide insights into the flexibility and conformational behavior of molecules over time.

This compound has several rotatable bonds, which allows it to exist in multiple three-dimensional shapes or conformations. Conformational analysis is the study of these different conformers and their relative energies. researchgate.net By systematically rotating the bonds in the propanamine side chain, a potential energy surface can be mapped out. This exploration helps to identify the most stable, low-energy conformations, which are the ones the molecule is most likely to adopt. diva-portal.org Understanding the preferred conformations is vital as the shape of the molecule can significantly influence its biological activity and interactions with other molecules. acs.org Molecular dynamics simulations can further explore the conformational space by simulating the movement of the atoms over time, providing a dynamic picture of the molecule's flexibility and the energy barriers between different conformations. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations serve as a computational microscope to observe the time-dependent behavior of molecules like this compound. These simulations provide critical insights into the molecule's conformational flexibility and its interactions with its environment, which are fundamental to understanding its biological function. researchgate.net

MD studies on related structures, such as pyridine-containing kinase inhibitors, reveal that the flexibility of the linker—analogous to the propanamine chain in this compound—is a key determinant of binding. peerj.com The propane (B168953) chain allows the pyridine ring and the terminal amine group to adopt various spatial orientations. Simulations can track the root-mean-square deviation (RMSD) of the ligand to quantify its stability and conformational fluctuations when interacting with a biological target or in a solvent. peerj.comchemrevlett.com For instance, in simulations of protein-ligand complexes, ligand RMSD values fluctuating within a range of 0 to 3.0 Å are indicative of stable binding. peerj.com The dynamic behavior observed in these simulations, including the formation of transient hydrogen bonds and changes in solvent exposure, is essential for predicting how the molecule will be recognized by a receptor. nih.govpensoft.net

Table 1: Illustrative Parameters from a Molecular Dynamics Simulation This table presents typical data obtained from MD simulations to characterize the dynamic behavior of a ligand-protein complex. The values are illustrative for a pyridine-containing compound.

| Simulation Parameter | Typical Value/Range | Significance |

|---|---|---|

| Simulation Time | 50-200 ns | Duration required to observe biologically relevant motions and achieve system equilibrium. researchgate.netmdpi.com |

| Ligand RMSD | 1.0 - 3.0 Å | Measures the deviation of the ligand's position from a reference structure, indicating binding stability. peerj.com |

| Protein RMSD | 1.0 - 4.5 Å | Measures the deviation of the protein backbone, indicating overall structural stability during the simulation. peerj.com |

| Binding Free Energy (MM/PBSA) | -90 to -110 kcal/mol | Calculates the strength of the protein-ligand interaction, with more negative values indicating stronger binding. scielo.brnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. chemrevlett.com This technique is pivotal in modern drug discovery for predicting the activity of novel molecules before their synthesis. dergipark.org.tr

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for compounds containing the this compound scaffold involves creating a statistically significant relationship between molecular properties and biological activity. frontiersin.org A typical QSAR study begins with a dataset of analogous compounds with experimentally measured activities (e.g., IC₅₀ values), which are often converted to their logarithmic form (pIC₅₀) for modeling. mdpi.combohrium.com

For each molecule, a wide array of "molecular descriptors" are calculated. These descriptors quantify physicochemical properties such as hydrophobicity (LogP), electronic properties (e.g., partial charges), and steric or topological features. chemrevlett.comnih.gov Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Random Forest are then used to build the model. nih.govmdpi.com

The reliability of a QSAR model is paramount and is assessed through rigorous validation. Key statistical metrics include the coefficient of determination (R²) for the training set and the cross-validation coefficient (q²). A high q² (typically > 0.5) indicates good internal predictivity. nih.govacs.org The model's true predictive power is evaluated using an external test set of compounds not used in model development, measured by a predictive R² (R²pred). peerj.commdpi.com Successful models for pyridine derivatives often achieve high correlation coefficients, demonstrating their utility in predicting biological activity. chemrevlett.commdpi.com

Table 2: Key Statistical Parameters for QSAR Model Validation This table outlines the common statistical metrics used to evaluate the robustness and predictive power of a QSAR model, with values indicative of a reliable model based on studies of pyridine derivatives.

| Parameter | Symbol | Acceptable Value | Description |

|---|---|---|---|

| Cross-validated R² (LOO) | q² | > 0.5 | Measures the internal predictive ability of the model. nih.govacs.org |

| Coefficient of Determination | R² | > 0.8 | Indicates the goodness-of-fit of the model for the training set data. chemrevlett.comacs.org |

| External Validation R² | R²pred | > 0.5 | Measures the model's ability to predict the activity of an external test set. peerj.commdpi.com |

| Standard Error of Estimate | SEE | < 0.3 | Represents the standard deviation of the regression residuals. acs.org |

Ligand-Based and Structure-Based QSAR Approaches

QSAR models can be developed using two primary approaches: ligand-based and structure-based. frontiersin.org

Ligand-based QSAR is employed when the 3D structure of the biological target is unknown. frontiersin.org This approach relies on the principle that molecules with similar structures exhibit similar activities. A crucial step is the alignment of the molecules in the dataset. peerj.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. mdpi.com These methods calculate steric and electrostatic fields around the aligned molecules and correlate these fields to biological activity. peerj.com The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure—for example, adding bulky or charged groups to the pyridine ring or amine tail of this compound—would likely enhance or diminish activity. peerj.comnih.gov

Structure-based QSAR is used when the 3D structure of the target protein is available, often from X-ray crystallography. acs.org This approach leverages information from molecular docking, which predicts the binding pose of a ligand within the protein's active site. cmjpublishers.com Descriptors for the QSAR model are derived directly from the protein-ligand interactions, such as the energy of hydrogen bonds or van der Waals forces with specific amino acid residues. nih.gov This provides a more direct, mechanistic link between the compound's structure and its activity. By combining docking with QSAR, researchers can build highly predictive models that explain how structural features of inhibitors, including those with a this compound core, contribute to their binding affinity. peerj.comacs.org

Chemical Reactivity and Reaction Mechanisms

Acid-Base Chemistry and Salt Formation

The presence of two nitrogen atoms, one on the pyridine (B92270) ring and one in the primary amine group, imparts basic properties to 3-(Pyridin-4-yl)propan-1-amine. The pyridine nitrogen, being part of an aromatic system, is less basic than the aliphatic primary amine. The lone pair of electrons on the amine nitrogen is more available for protonation.

This dual basicity allows for the formation of various salts upon reaction with acids. The formation of hydrochloride salts is a common strategy to improve the compound's solubility in aqueous media and enhance its stability for pharmaceutical and research applications. Depending on the stoichiometry of the acid used, both mono- and di-acid salts can be prepared. google.com For instance, treatment with hydrochloric acid can lead to the formation of a dihydrochloride (B599025) salt, where both the pyridine nitrogen and the primary amine are protonated. The formation of these salts is a straightforward acid-base reaction, often carried out by treating a solution of the amine with the corresponding acid. google.com

The pKa of the acid used in the salt formation is a critical factor. Strong acids with a pKa of less than about 3 are typically employed to ensure complete protonation. google.com The resulting salts are often crystalline solids with well-defined melting points. google.com

Table 1: Examples of Salt Formation with Pyridine-Containing Amines

| Amine Compound | Acid Used | Resulting Salt | Purpose of Salt Formation |

| 1-(Pyridin-4-yl)but-3-en-1-amine | Hydrochloric Acid (HCl) | Dihydrochloride salt | Enhance stability and crystallinity |

| Ranitidine (a complex amine) | Hydrochloric Acid (HCl) | Hydrochloride salt | Induce crystallization google.com |

| Cefepime (a complex amine) | Pyridine hydrochloride | Mono-acid salt | Stoichiometric acid transfer google.com |

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in this compound is a potent nucleophile. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds. This nucleophilic character is fundamental to many of its reactions, allowing for the synthesis of a wide array of derivatives.

The amine group can participate in nucleophilic substitution reactions with various electrophiles. evitachem.comevitachem.com For example, it can react with alkyl halides to introduce new substituents on the nitrogen atom. This reactivity is crucial for building more complex molecular architectures. The amine's Lewis basicity also suggests its potential use as a ligand in transition metal catalysis. vulcanchem.com

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This deactivation makes electrophilic aromatic substitution reactions more challenging compared to benzene (B151609). However, under appropriate conditions, such substitutions can occur. The substitution pattern is dictated by the directing effect of the nitrogen atom and the propyl-amine substituent. Generally, electrophilic attack on the pyridine ring is favored at the positions meta to the nitrogen atom (positions 3 and 5).

While specific studies on the electrophilic aromatic substitution of this compound are not extensively detailed in the provided search results, general principles of pyridine chemistry apply. Reactions such as nitration, halogenation, and sulfonation would require harsh conditions. The presence of the activating alkylamine group could potentially influence the regioselectivity of the substitution. For related pyridine derivatives, electrophilic substitution reactions have been noted. vulcanchem.com For instance, bromination can introduce halogens onto the pyridine ring, which can then be used in further coupling reactions. vulcanchem.com

Catalytic Reactions Involving this compound

This compound and its derivatives are involved in various catalytic reactions, either as a substrate or as a ligand that influences the catalytic process.

Hydrogenation Mechanisms

The hydrogenation of pyridine derivatives is a key reaction for the synthesis of piperidines. In the context of chiral amines, asymmetric hydrogenation is a powerful tool for producing enantiomerically pure compounds. Studies on related pyridinylpropanamine derivatives have demonstrated the use of transition metal catalysts, such as iridium and rhodium complexes with chiral ligands, for enantioselective hydrogenation. acs.orgacs.org

For instance, the enantioselective hydrogenation of an enamide precursor to (S)-1-(2-(Methylsulfonyl)pyridin-4-yl)propan-1-amine was achieved using a rhodium catalyst with a specific chiral ligand (MeO-BIBOP). acs.org The mechanism of such reactions typically involves the coordination of the substrate to the chiral metal catalyst, followed by the stereoselective addition of hydrogen to the double bond. The choice of ligand is crucial for achieving high enantioselectivity. acs.org Frustrated Lewis pairs (FLPs) based on boron Lewis acids have also been shown to catalyze the hydrogenation of substituted pyridines. scholaris.ca

Table 2: Catalytic Systems for Asymmetric Hydrogenation of Pyridine Derivatives

| Substrate Type | Catalyst System | Key Features of the Mechanism | Reference |

| Enamide precursor of a pyridinylpropanamine | Rhodium with MeO-BIBOP ligand | Enantioselective hydrogenation | acs.org |

| N-aryl imines | Iridium with spiro phosphino-oxazoline ligands | Highly enantioselective, applicable to N-alkyl imines | acs.org |

| Substituted Pyridines | Boron-based Frustrated Lewis Pairs (FLPs) | Metal-free hydrogenation | scholaris.ca |

Role in Condensation and Cyclization Reactions

The dual functionality of this compound, possessing both a nucleophilic amine and a pyridine ring, makes it a valuable building block in condensation and cyclization reactions to form complex heterocyclic structures. evitachem.com

The amine group can undergo condensation with carbonyl compounds, such as aldehydes and ketones, to form imine intermediates. These intermediates can then undergo further reactions, including cyclization, to generate novel ring systems. For example, condensation of an o-aminophenyl alkyne with an o-acetylphenyl alkyne, catalyzed by copper(I), leads to the formation of 1,1′-naphthylindoles through a cyclizative condensation reaction. rsc.org While not directly involving this compound, this illustrates the potential of amino-pyridyl compounds in such transformations.

In multicomponent reactions, which are highly efficient for building molecular complexity, amine-containing pyridine derivatives can react with various partners in a single pot to yield highly substituted heterocyclic products. lnu.edu.cn These reactions often proceed through a cascade of condensation and cyclization steps. lnu.edu.cn

Studies on Reaction Intermediates and Transition States

Detailed studies on the reaction intermediates and transition states for reactions involving this compound are not extensively available in the provided search results. However, mechanistic proposals for related reactions provide insights into the likely intermediates.

In condensation reactions, the formation of an imine or enamine intermediate is a common mechanistic feature. rsc.org For example, in the synthesis of substituted pyridin-2(1H)-ones, a tandem Knoevenagel condensation is proposed, which proceeds through intermediate stages. lnu.edu.cn

For hydrogenation reactions catalyzed by transition metals, the mechanism involves the formation of metal-hydride species and coordination complexes with the substrate. The exact nature of the transition states determines the stereochemical outcome in asymmetric hydrogenations. acs.org Computational studies, such as Density Functional Theory (DFT) calculations, on similar molecules predict conformational preferences that can influence reactivity, such as the gauche conformation of the propan-1-amine chain to minimize steric hindrance. vulcanchem.com

Metal Complexation Chemistry and Catalytic Applications

Coordination Chemistry of 3-(Pyridin-4-yl)propan-1-amine as a Ligand

The coordination behavior of this compound is fundamentally different from its 2-pyridyl and 3-pyridyl isomers. The para-position of the propylamino group relative to the pyridine (B92270) nitrogen atom prevents the ligand from acting as a simple bidentate chelating agent to a single metal center due to steric constraints. This structural feature predisposes it to act as either a monodentate ligand or, more commonly, as a bridging ligand that links multiple metal centers, facilitating the formation of coordination polymers and metal-organic frameworks (MOFs).

Synthesis and Characterization of Transition Metal Complexes (e.g., Cu(II), Co, Ni, Zn, Ag, Mn, Y)

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting structures are highly dependent on the metal ion, the counter-anion, and the reaction conditions.

While extensive research exists for pyridyl-containing ligands in general, specific studies on this compound complexes are more specialized. However, the principles of synthesis are well-established. For instance, the formation of a Cu(II) complex would involve combining this compound with a copper(II) salt like copper(II) nitrate (B79036) or copper(II) perchlorate. Characterization of these complexes relies on a suite of analytical techniques:

FTIR Spectroscopy: Infrared spectroscopy helps confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N bond in the pyridine ring and the N-H bonds of the amine group.

UV-Vis Spectroscopy: Electronic spectroscopy provides information about the d-d transitions of the metal center, which are sensitive to the coordination environment and geometry.

Elemental Analysis: This technique confirms the stoichiometric ratio of metal, ligand, and counter-ions in the synthesized complex.

Research on related 4-pyridyl ligands has shown the formation of discrete polynuclear complexes and extended one-, two-, or three-dimensional coordination polymers. For example, 4-pyridyl units have been shown to act as rigid bridging ligands in the formation of large, ring-like organometallic s-block metallacycles. mdpi.com

Chelation Modes and Ligand Denticity (Monodentate, Bidentate, Tetradentate)

The denticity and coordination mode of this compound are key to its function in constructing supramolecular architectures.

Monodentate: The ligand can coordinate to a single metal ion through either the pyridine nitrogen or the amine nitrogen. The pyridine nitrogen is generally a softer donor base compared to the harder primary amine, and the choice of coordination site can be influenced by the nature of the metal ion according to Hard-Soft Acid-Base (HSAB) theory.

Bidentate (Bridging): The most common and significant coordination mode for this ligand is as a bridging bidentate ligand. In this fashion, the pyridine nitrogen coordinates to one metal center, while the aminopropyl group's nitrogen coordinates to a different metal center. This bridging action is fundamental to the construction of extended networks like coordination polymers.

Tetradentate: The individual this compound molecule cannot act as a tetradentate ligand. However, it is conceivable that two such ligands could coordinate to a single metal center through their respective pyridine and amine nitrogens, although this is less common than bridging behavior. More complex ligands derived from this molecule could exhibit tetradenticity.

The inability to form a stable five- or six-membered chelate ring with a single metal ion is the most critical distinction between the 4-pyridyl isomer and its 2-pyridyl counterpart, which readily acts as an N,N'-bidentate chelating ligand.

Determination of Coordination Geometry and Electronic Properties

The coordination geometry around the metal center in complexes of this compound is determined by the coordination number of the metal and the nature of the other ligands and counter-ions present. Common geometries for transition metals include tetrahedral, square planar, and octahedral. wikipedia.org

For example, in a hypothetical octahedral complex, a metal ion could be coordinated to two bridging this compound ligands and four other monodentate ligands (like water or halides) or two bidentate ligands. The electronic properties, such as the magnetic moment and color of the complex, are direct consequences of the ligand field splitting, which is dictated by the arrangement and nature of the ligands around the metal ion. Techniques like magnetometry and electron paramagnetic resonance (EPR) spectroscopy are used to probe these properties.

Applications in Homogeneous and Heterogeneous Catalysis

The incorporation of this compound into metal complexes can impart catalytic activity. The pyridine and amine functionalities can influence the electronic and steric environment of the metal center, tuning its reactivity. When used to form solid-state materials like MOFs, the resulting heterogeneous catalysts can offer advantages such as easy separation and recyclability.

Ligand Design for Asymmetric Catalysis

While pyridine-containing compounds are widely used as chiral ligands in asymmetric catalysis, the direct application of this compound in this context is not extensively documented. nih.gov However, its structure serves as a valuable scaffold for the synthesis of more complex chiral ligands. Chiral centers can be introduced, for example, on the propyl chain or by derivatizing the amine group. Such modifications could lead to new ligands for enantioselective reactions, where the pyridine moiety plays a role in binding the metal catalyst and the chiral portion directs the stereochemical outcome of the reaction.

Bioinspired Catalysis Development

Bioinspired catalysis seeks to mimic the structure and function of active sites in metalloenzymes. Pyridine and amine groups are common coordinating residues (e.g., in histidine and lysine) found in natural enzyme systems. Copper complexes with pyridylalkylamine ligands, for instance, have been studied as models for enzymes involved in oxygen reduction reactions. researchgate.net The flexible alkyl-amine portion combined with the rigid pyridine ring of this compound makes it an interesting building block for developing catalysts that mimic enzymatic active sites for reactions like oxidation or hydrolysis. Although specific research on this molecule in bioinspired catalysis is nascent, the fundamental components suggest potential in this field.

Biological and Pharmaceutical Research Perspectives Mechanistic Focus

Molecular Interactions with Biological Targets

The aminopropylpyridine framework is a key pharmacophore that facilitates interactions with a range of biological macromolecules. The pyridine (B92270) ring can participate in aromatic interactions such as π-π stacking, while the flexible propanamine chain allows the basic nitrogen atom to form crucial hydrogen bonds and ionic interactions within receptor or enzyme binding sites.

Elucidation of Binding Modes with Enzymes and Receptors via Molecular Docking and X-ray Crystallography

While specific X-ray crystallography studies on the parent compound 3-(pyridin-4-yl)propan-1-amine are not extensively documented in the literature, computational and structural studies of its more complex derivatives provide significant insight into its potential binding modes. vulcanchem.comnih.govchemrxiv.org X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules and their interactions with biological targets at an atomic level. nih.gov

Molecular docking simulations and crystallographic data of derivatives consistently highlight the importance of the pyridine nitrogen and the terminal amine. For instance, docking studies on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, which contain a related pyridin-4-yl core, as Rho-associated kinase-1 (ROCK1) inhibitors have shown that the pyridine ring is critical for anchoring the ligand within the active site. peerj.com Similarly, studies of 1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes, which share the aminopropylpyridine concept, reveal through X-ray crystallography and molecular modeling how these structures occupy binding sites in dopamine (B1211576) receptors. nih.gov

These studies on derivatives consistently show that the pyridine ring often engages with hydrophobic pockets or participates in π-stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan). The protonated amine group typically forms charge-assisted hydrogen bonds with acidic residues like Aspartate or Glutamate, or with the backbone carbonyls of the protein target. researchgate.net

Investigation of Interaction Mechanisms with Neurotransmitter Systems (e.g., κ-opioid receptors)

The this compound scaffold is found in compounds targeting various neurotransmitter systems. The activation of the κ-opioid receptor (KOR) by its endogenous ligand, dynorphin, is known to reduce dopamine release, producing aversive states. google.comnih.gov Consequently, KOR antagonists are being investigated for treating depressive disorders and addiction. google.com While not direct KOR antagonists themselves, derivatives of this compound have been synthesized and evaluated for KOR binding affinity. jst.go.jp For example, novel 3,4,7-trisubstituted benzofuran (B130515) derivatives were identified that selectively bind to KOR over µ-opioid receptors (MOR), suggesting that simplified structures containing key pharmacophoric elements can serve as lead compounds. jst.go.jp The mechanism of action for opioid ligands can be complex, involving biased agonism where a ligand preferentially activates one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin), a concept of growing importance in drug design. mdpi.com

Derivatives have also been explored as ligands for other CNS receptors.

Dopamine Receptors : Modifications of the this compound structure have led to potent dopamine D4 receptor agonists, investigated for erectile dysfunction. nih.gov The synthesis of dopamine D4 receptor antagonists for potential glioblastoma treatment has utilized 3-(pyridin-4-yl)propan-1-ol, a closely related precursor. mdpi.com

Serotonin (B10506) Receptors : Molecular docking studies of a derivative, 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine, suggested its potential as a selective serotonin reuptake inhibitor (SSRI) through its binding to the 5-HT1A serotonin receptor. nih.gov

Histamine (B1213489) Receptors : The aminopropyl chain is a feature in some non-imidazole histamine H3 receptor antagonists, which can modulate the release of histamine and other neurotransmitters. mdpi.com

Role as a Synthetic Intermediate in Drug Discovery

The chemical reactivity of its two functional groups—the primary amine and the pyridine ring—makes this compound a valuable building block in the synthesis of more elaborate molecules with specific biological functions.

Precursor for Pharmacologically Active Compounds

The primary amine of this compound is a potent nucleophile, readily participating in reactions to form amides, ureas, sulfonamides, and secondary or tertiary amines. The pyridine ring can undergo N-oxidation or be modified through various substitution reactions. This versatility allows for its incorporation into a wide array of complex molecular architectures.

For instance, the related intermediate 3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-1-amine has been used in the synthesis of novel KOR effectors. google.comnih.gov The synthesis of pyrazolopyridine derivatives with antiviral activity also utilizes aminopyrazole precursors in condensation reactions to build the core heterocyclic structure. mdpi.comucla.edu The tables below showcase examples where the aminopropylpyridine scaffold serves as a foundational element for pharmacologically active compounds.

Table 1: Examples of Pharmacological Agents Derived from Pyridine-based Precursors

| Precursor/Scaffold Class | Resulting Compound Class | Therapeutic Area of Interest | Reference |

|---|---|---|---|

| 3-(Pyridin-4-yl)propan-1-ol | Piperidine-based Dopamine D4 Antagonists | Glioblastoma | mdpi.com |

| Aminopyrazole | 1H-Pyrazolo[3,4-b]pyridines | Antiviral (Enterovirus) | ucla.edu |

| 3-Aminopyrazole | 4-Chloro-1H-pyrazolo[3,4-b]pyridines | General Synthetic Intermediate | mdpi.com |

| This compound scaffold | Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | Antifilarial | acs.org |

Design of Derivatives with Modified Biological Profiles

Medicinal chemists systematically modify the this compound scaffold to conduct Structure-Activity Relationship (SAR) studies. These studies aim to optimize potency, selectivity, and pharmacokinetic properties. Modifications can include altering the length of the alkyl chain, substituting the pyridine ring, or acylating the amine group.

For example, SAR studies on pyrazolopyridine derivatives showed that placing an isopropyl group at the N1 position and a thiophenyl-2-yl unit at the C6 position resulted in high selectivity as antiviral agents. ucla.edu In another study, designing pyridineamide derivatives with a 1,2,3-triazole fragment as c-Met inhibitors for cancer revealed that adding a fluorine atom to a terminal benzene (B151609) ring and a morpholine (B109124) group to the amide chain significantly improved antitumor activity. researchgate.netmdpi.com The design of kinase inhibitors for African Sleeping Sickness also involved SAR exploration, where replacing a quinoline (B57606) ring with a 3-pyridine moiety was evaluated. acs.org

Table 2: Structure-Activity Relationship (SAR) Insights from Pyridine-based Derivatives

| Parent Scaffold | Structural Modification | Effect on Biological Profile | Reference |

|---|---|---|---|

| Pyrazolopyridine | Variation of N-aryl groups at C4 position | Improved antiviral activity and compatibility | ucla.edu |

| 4-(Pyridin-4-yloxy)benzamide | Addition of a morpholine group | Greatly improved antitumor activity | researchgate.netmdpi.com |

| Imidazo[4,5-c]quinoline | Replacement of quinoline with 3-pyridine | Decreased potency by 8-fold | acs.org |

| Phenyldihydropyrazolones | Introduction of a 3-pyridinylmethyl substituent on a piperidine (B6355638) linker | Showed activity against Trypanosoma cruzi | frontiersin.org |

Mechanistic Studies of Bioactive Derivatives

Understanding the precise mechanism by which bioactive derivatives of this compound function is crucial for drug development. Mechanistic studies often employ a combination of computational chemistry, in vitro assays, and biophysical methods.

For example, a detailed study of 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine used Density Functional Theory (DFT) and molecular dynamics simulations to investigate its chemical reactivity and interaction with water. nih.govresearchgate.net The study performed a molecular docking analysis to evaluate its potential to bind to the 5-HT1A serotonin receptor, proposing it as a lead compound for developing new SSRI drugs. nih.gov Similarly, molecular docking was used to explore the inhibition mechanism of 1,3,4-oxadiazole (B1194373) tagged dihydroimidazo[1,2-a]pyridine derivatives, showing favorable interactions with the target protein 3IVX. researchgate.net

These mechanistic explorations provide a rationale for the observed biological activity and guide further optimization of the lead compounds. They help to explain not just if a molecule binds, but how it binds and produces a functional effect, such as enzyme inhibition or receptor modulation. rsc.org

DNA Binding and Cleavage Mechanisms of Metal Complexes (e.g., oxidative free radical mechanism)

Metal complexes incorporating ligands derived from the pyridinyl-alkyl-amine structure have been investigated as artificial nucleases, agents capable of cleaving DNA. researchgate.netresearchgate.net The mechanism of action is often dependent on the choice of metal ion and the specific design of the organic ligand. These complexes typically interact with DNA non-covalently through modes like intercalation or groove binding. researchgate.netbendola.com

The primary mechanism for DNA cleavage by many of these complexes is oxidative. psu.edu This process often requires a co-reactant, such as hydrogen peroxide (H₂O₂), and involves the generation of highly reactive oxygen species (ROS), like hydroxyl radicals (•OH) or superoxide (B77818) radicals. researchgate.netpsu.edu These radicals can attack the deoxyribose sugar backbone or the nucleobases, leading to strand scission. psu.edu

For instance, studies on Ni(II) and Zn(II) complexes with related isomeric pyridyl-tetrazole ligands, such as N,N-dimethyl-3-(5-(pyridin-2-yl)-2H-tetrazol-2-yl)propan-1-amine, demonstrated their ability to cleave plasmid DNA. researchgate.net The cleavage activity was observed in the presence of H₂O₂, indicating an oxidative pathway. researchgate.net The general process can be summarized as follows:

Binding: The metal complex first binds to the DNA double helix. The planar aromatic pyridine ring can insert itself between the DNA base pairs (intercalation), while the amine chain can interact with the phosphate (B84403) backbone or in the grooves of the DNA. bendola.com

Activation: In the presence of a co-reactant like H₂O₂, the metal center catalyzes the formation of ROS.

Cleavage: The generated radicals abstract hydrogen atoms from the deoxyribose sugar, initiating a series of reactions that result in the cleavage of the phosphodiester backbone. psu.edu

Alternatively, some metal complexes can mediate hydrolytic cleavage, where the complex facilitates the direct cleavage of the phosphodiester bond without the need for an external oxidizing agent. acs.org This mechanism is akin to the action of natural restriction enzymes and is often promoted by a metal-bound hydroxyl group that acts as a nucleophile. acs.org

| Complex Type | Proposed Mechanism | Key Features | Reference |

| Ni(II) and Zn(II) complexes with pyridyl-tetrazole-amine ligands | Oxidative Cleavage | Requires H₂O₂ as a co-reactant; likely involves ROS generation. | researchgate.net |

| General Transition Metal Complexes | Hydrolytic Cleavage | Does not require external agents; often involves a metal-activated water molecule or hydroxide. | acs.org |

| General Transition Metal Complexes | Oxidative Cleavage | Can result in damage to both the sugar-phosphate backbone and nucleobases via radical species. | psu.edu |

Enzyme Inhibition Mechanisms (e.g., Kinases like MPS1, Aurora, ROS1, and Alkaline Phosphatase)

Derivatives of this compound are being explored as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways. Dysregulation of kinases is a hallmark of cancer, making them important therapeutic targets.

The inhibitory mechanism of these pyridine-based compounds often involves competitive binding at the ATP-binding site of the kinase. The pyridine ring and the protonated amine group are crucial for forming key interactions within this pocket. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amine group can act as a hydrogen bond donor, mimicking the interactions of the adenine (B156593) region of ATP.

Monopolar Spindle 1 (MPS1) and Aurora Kinases: These kinases are essential for proper cell division, particularly in the formation and function of the mitotic spindle. Inhibitors based on the pyridinylpropanamine scaffold have been identified as potential anticancer agents due to their ability to block the activity of MPS1 and Aurora kinases. This inhibition leads to mitotic errors and ultimately induces apoptosis in cancer cells. The interaction involves the pyridine ring participating in π-π stacking interactions with aromatic residues in the active site, while the amine group forms hydrogen bonds.